molecular formula C21H16ClN3O B2405901 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 500002-01-7

2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2405901
CAS No.: 500002-01-7
M. Wt: 361.83
InChI Key: NILPBGJILRQCPL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its diverse biological activities and potential therapeutic benefits.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)18-12-19-17-5-1-2-6-20(17)26-21(25(19)24-18)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILPBGJILRQCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions that include cyclocondensation techniques. Recent methodologies have employed high-pressure reactors to facilitate efficient synthesis with high yields and purity. For example, a study demonstrated the use of ammonium acetate-mediated cyclocondensation reactions under high pressure to produce various substituted derivatives of this compound with promising biological activities .

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has been tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines using the MTT assay. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Structure-Activity Relationship : Variations in substituents on the aromatic rings significantly influenced the cytotoxicity. Electron-withdrawing groups on the aryl moieties enhanced the anticancer activity compared to electron-donating groups. For example, a derivative with a difluorophenyl substituent showed superior activity against A549 cells with an IC50 value of 7.82 μM .

Data Table: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Notes
4aA5496.31High activity
4hA5497.82Best performer
4eMCF-710.45Moderate activity
4fHCT-11610.23Moderate activity
ControlMCF-10A8.71Normal cell line

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

Uniqueness

2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of a chlorophenyl group and a pyridinyl group attached to the benzoxazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14ClN3O\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

This structure includes a chlorophenyl group and a pyridine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazines exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the benzoxazine framework may enhance membrane permeability or disrupt cellular functions in bacteria .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus16 µg/mL
E. coli32 µg/mL

Antifungal Activity

Benzoxazine derivatives have also been evaluated for antifungal properties. A study indicated that compounds with similar structural motifs exhibited antifungal activity against various strains including Candida albicans and Aspergillus flavus. The compound's effectiveness was attributed to its ability to interfere with fungal cell wall synthesis and function .

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans20
A. flavus12

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in microbial growth and replication.

Case Studies

In one notable case study involving related benzoxazine compounds, researchers observed a correlation between structural modifications and enhanced biological activity. The introduction of various substituents on the benzoxazine core was found to significantly affect both antibacterial and antifungal efficacy .

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